(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid is an organic compound that features a biphenyl structure with a chloro substituent, a phenylthio group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the chloro substituent, and attachment of the phenylthio and butanoic acid groups. Common synthetic routes may include:
Suzuki Coupling: Formation of the biphenyl core through a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide.
Chlorination: Introduction of the chloro substituent using reagents such as thionyl chloride or N-chlorosuccinimide.
Thioether Formation: Attachment of the phenylthio group via nucleophilic substitution reactions.
Butanoic Acid Formation: Introduction of the butanoic acid moiety through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Biphenyls: Products of substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Industry
Materials Science: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which ®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
- ®-4-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
- ®-4-(4’-Methyl-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
Uniqueness
The uniqueness of ®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. The chloro group, for example, can affect the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
(2R)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGDPXECXQWBC-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.